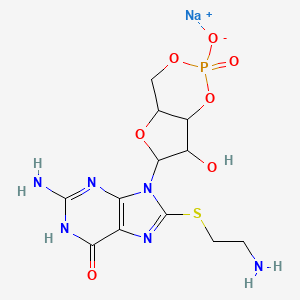
5-Nitro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is a synthetic organic compound featuring a thiophene ring substituted with a nitro group, a prop-2-yn-1-yloxy group, and a carboxylic acid group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid typically involves the following steps:
Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Alkylation: The nitrated thiophene undergoes alkylation with propargyl alcohol in the presence of a base such as potassium carbonate to form the prop-2-yn-1-yloxy group.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. Catalysts and optimized reaction parameters are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The prop-2-yn-1-yloxy group can undergo nucleophilic substitution reactions, where the alkyne moiety can be replaced by various nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Acid Catalysts: Sulfuric acid or hydrochloric acid for esterification reactions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Thiophenes: From nucleophilic substitution reactions.
Esters: From esterification of the carboxylic acid group.
Scientific Research Applications
Chemistry
In organic synthesis, 5-Nitro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
The compound’s derivatives have shown potential in biological assays, particularly in antimicrobial and anticancer studies. The nitro group is known for its bioactivity, making it a candidate for drug development.
Medicine
Research into thiophene derivatives has highlighted their potential as anti-inflammatory and anticancer agents. The compound’s structure allows for interactions with various biological targets, making it a promising candidate for further medicinal chemistry research.
Industry
In materials science, thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs)
Mechanism of Action
The biological activity of 5-Nitro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is primarily due to its ability to interact with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA and proteins, leading to cytotoxic effects. The carboxylic acid group can form hydrogen bonds with biological targets, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-Nitrothiophene-2-carboxylic acid: Lacks the prop-2-yn-1-yloxy group, making it less versatile in chemical reactions.
3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid: Lacks the nitro group, reducing its biological activity.
5-Nitro-2-thiophenecarboxylic acid: Similar structure but without the prop-2-yn-1-yloxy group, affecting its reactivity and applications.
Uniqueness
5-Nitro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H5NO5S |
|---|---|
Molecular Weight |
227.20 g/mol |
IUPAC Name |
5-nitro-3-prop-2-ynoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H5NO5S/c1-2-3-14-5-4-6(9(12)13)15-7(5)8(10)11/h1,4H,3H2,(H,10,11) |
InChI Key |
MWECGLHIGLCTJI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(SC(=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)
